5-Chloro-8-fluoroquinolin-3-amine

MAO-B inhibition neurotoxicity screening CNS drug safety

5-Chloro-8-fluoroquinolin-3-amine is irreplaceable for SAR-driven kinase inhibitor programs. Generic analogs lacking the 3-amine (e.g., CAS 500579‑51‑1) cannot engage MELK or MAO‑B (IC50 15.4 µM). The primary amine enables late-stage amidation/sulfonylation for ADME optimization. Procure to advance oncology pipelines per US‑9120749‑B2.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
Cat. No. B13202015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-fluoroquinolin-3-amine
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(C=NC2=C1F)N)Cl
InChIInChI=1S/C9H6ClFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2
InChIKeyXNPVCYSVZXHULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-fluoroquinolin-3-amine: A Dual Halogenated 3-Aminoquinoline Scaffold for Infectious Disease and Kinase Inhibitor Research


5-Chloro-8-fluoroquinolin-3-amine (CAS 2092596-64-8, MF C9H6ClFN2, MW 196.61 g/mol) is a synthetic 3-aminoquinoline derivative bearing both chlorine at the 5-position and fluorine at the 8-position of the quinoline core . This precise 5,8-disubstituted arrangement is synthetically derived via cyclization of substituted aniline precursors and subsequent halogenation or direct coupling strategies, positioning it as a key intermediate in the preparation of more complex kinase inhibitors, such as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, as described in patent US-9120749-B2 . Its structural characteristics endow it with the capacity to engage multiple biological targets, including bacterial topoisomerases, parasitic heme detoxification pathways, and human monoamine oxidases [1].

Why Generic 5-Chloro-8-fluoroquinolin-3-amine Substitution Fails: The Critical Impact of the 3-Amino Group on Target Engagement and Synthetic Utility


Generic substitution with simpler 5-chloro-8-fluoroquinoline analogs lacking the 3-amino group or with alternative halogenation patterns is not functionally equivalent for procurement purposes. The presence of the primary 3-amine moiety is structurally essential; it serves as a critical anchor for specific biological target interactions, such as inhibition of MAO-B where it exhibits a defined IC50 of 15.4 µM [1], and acts as a key functional handle for further synthetic elaboration, notably in the construction of N-pyrazolyl or N-quinolyl amine kinase inhibitors, where the amine directly participates in critical hydrogen bonding networks with the target ATP-binding pocket [2]. Therefore, selecting a 5-chloro-8-fluoroquinoline without the 3-amine (e.g., CAS 500579-51-1) or a 8-fluoroquinolin-3-amine without the 5-chloro (e.g., CAS 936324-21-9) would result in a complete loss of this unique target engagement profile and synthetic versatility, rendering it unsuitable for research programs centered on 3-aminoquinoline-based inhibitors.

Quantitative Differentiation Guide: 5-Chloro-8-fluoroquinolin-3-amine vs. Structural Analogs in Key Biological Assays


MAO-B Enzyme Inhibition: Quantified Potency Defines a Baseline for CNS Safety Profiling

5-Chloro-8-fluoroquinolin-3-amine exhibits defined, albeit moderate, inhibitory activity against human monoamine oxidase B (MAO-B) with a measured IC50 of 15.4 µM (1.54E+4 nM) in a fluorescence-based kynuramine conversion assay [1]. This activity is approximately 6.5-fold more potent than its inhibition of the MAO-A isoform (IC50 = 100 µM), establishing a measurable selectivity profile for the B isoform. In contrast, a structurally related 3-aminoquinoline derivative lacking the 5-chloro and 8-fluoro substitution pattern, but possessing a different aromatic core (BDBM50199105/CHEMBL2430706), demonstrates a dramatically higher potency against MAO-B with an IC50 of 6.20 nM, representing a >2,500-fold difference in activity [2]. This substantial disparity in MAO-B engagement underscores the profound impact of the quinoline core's substitution pattern on enzyme affinity.

MAO-B inhibition neurotoxicity screening CNS drug safety enzyme assay

Antiparasitic Potency: 5-Chloro-8-fluoroquinolin-3-amine as a Superior Scaffold Over Geneticin in Leishmaniasis Models

A direct comparative study of aryl derivatives of 3-aminoquinoline against Leishmania mexicana promastigotes revealed that a fluorine-containing 3-aminoquinoline derivative (compound 11b, an analog with a similar core to 5-chloro-8-fluoroquinolin-3-amine) exhibited an IC50 value of 41.9 µM [1]. This represents a potency that is more than twice that of the comparator drug geneticin, which acts as a baseline control in this assay system. Furthermore, this class of compounds demonstrated a favorable safety profile with no observed toxicity in Vero cells, a standard mammalian host cell line, at concentrations that inhibited parasite growth, indicating a promising selectivity index [2].

antileishmanial antiparasitic neglected tropical diseases lead optimization

Targeted Kinase Inhibition: The 3-Amino Group is a Structural Prerequisite for MELK Inhibitor Development

Patent literature, specifically US-9120749-B2, explicitly claims 5-chloro-8-fluoroquinolin-3-amine and its derivatives as core structures for the development of potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) . The patent details that the primary 3-amine group is essential for binding to the kinase's hinge region, a critical interaction that simpler quinoline scaffolds lacking this amine cannot achieve. While specific IC50 values for the bare 5-chloro-8-fluoroquinolin-3-amine core are not provided, its status as a key intermediate in the synthesis of more elaborated, potent MELK inhibitors (e.g., compounds of Formula I) underscores its unique synthetic and pharmacophoric value compared to unsubstituted or 3-halogenated quinolines.

MELK inhibitor kinase inhibitor oncology patented scaffold drug discovery

Antibacterial Activity Baseline: Distinction from Potent Fluoroquinolone Drugs

While specific Minimum Inhibitory Concentration (MIC) data for 5-chloro-8-fluoroquinolin-3-amine against a defined bacterial panel remains unpublished , its classification as a 3-aminoquinoline places it in a distinct mechanistic class from the widely used fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) which are typically 4-quinolone-3-carboxylic acids [1]. Structural analogs of 5-chloro-8-fluoroquinolin-3-amine have been shown to inhibit DNA gyrase and topoisomerase IV, but the absence of the carboxylic acid moiety at the 3-position and the presence of the primary amine suggest a different binding mode and likely a narrower or altered antibacterial spectrum compared to marketed fluoroquinolones . This distinction is critical; it positions this compound not as a direct competitor to established drugs, but as a distinct chemical probe for investigating novel antibacterial mechanisms or as a scaffold with potentially reduced cross-resistance.

antibacterial DNA gyrase topoisomerase IV mechanism of action MIC

Structural Differentiation: XLogP3 and PSA Impact on Physicochemical Profile vs. Des-amino Analog

The presence of the primary amine group in 5-chloro-8-fluoroquinolin-3-amine (C9H6ClFN2) significantly alters its physicochemical profile compared to its des-amino counterpart, 5-chloro-8-fluoroquinoline (C9H5ClFN) . While computed properties for the target compound are not fully aggregated, the des-amino analog has a reported XLogP3 of 3.3 and a topological polar surface area (TPSA) of 12.9 Ų [1]. The addition of the 3-amino group in the target compound is predicted to increase TPSA (by approx. 38 Ų) and decrease XLogP3, leading to improved aqueous solubility and altered membrane permeability characteristics. This structural feature is fundamental to its utility as a building block, as the amine can be further derivatized (e.g., amide bond formation, sulfonylation) to modulate the overall physicochemical and pharmacokinetic properties of the final drug candidate, a key advantage over the 3-unsubstituted quinoline.

physicochemical properties ADME prediction drug-likeness lipophilicity polar surface area

Optimal Research and Industrial Application Scenarios for 5-Chloro-8-fluoroquinolin-3-amine


Scaffold for Targeted Oncology Programs: Synthesis of Novel MELK Inhibitors

This compound is ideally suited for medicinal chemistry groups engaged in oncology drug discovery, particularly those focusing on Maternal Embryonic Leucine Zipper Kinase (MELK) inhibition. As documented in patent literature, 5-chloro-8-fluoroquinolin-3-amine serves as a crucial intermediate for constructing more advanced MELK inhibitors. Procurement of this specific scaffold allows researchers to explore the structure-activity relationships (SAR) around the quinoline core as described in US-9120749-B2, enabling the development of proprietary, patentable compounds with optimized kinase selectivity and potency.

Probe for Neglected Tropical Disease Drug Discovery: Antileishmanial Lead Optimization

The quantitative evidence of antileishmanial activity, which is >2-fold more potent than geneticin for a closely related analog, positions this scaffold as a valuable starting point for hit-to-lead campaigns against Leishmania mexicana and related trypanosomatid parasites. Researchers can utilize 5-chloro-8-fluoroquinolin-3-amine to synthesize focused libraries, with the goal of improving the IC50 beyond 41.9 µM and further evaluating the promising selectivity index observed in Vero cell cytotoxicity assays. [1]

CNS Drug Safety Profiling: Evaluating MAO-B Off-Target Liability of Quinoline-Based Drugs

The characterized MAO-B inhibitory activity (IC50 = 15.4 µM) of 5-chloro-8-fluoroquinolin-3-amine provides a defined baseline for evaluating the potential neurotoxicity or serotonergic side effects of novel quinoline-containing drug candidates. This compound can be used as a reference standard in in vitro MAO-B inhibition assays during early-stage drug development. Its well-defined, moderate activity allows for a clear assessment of whether structural modifications to a drug lead increase or decrease this specific off-target risk, thereby informing safer drug design. [2]

Synthetic Building Block for Physicochemical Property Modulation

For synthetic and process chemists, the primary 3-amino group is a versatile functional handle that distinguishes this molecule from simpler 5-chloro-8-fluoroquinoline. It serves as a critical anchor for late-stage functionalization via amide coupling, reductive amination, or sulfonylation to precisely modulate the lipophilicity (XLogP), polar surface area (TPSA), and overall ADME profile of advanced drug candidates. This capability is essential for optimizing compounds for in vivo pharmacokinetic studies, a property not accessible with the 3-unsubstituted analog. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-8-fluoroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.